molecular formula C7H14N2 B3020797 1-Piperidinamine, N-ethylidene- CAS No. 100033-58-7

1-Piperidinamine, N-ethylidene-

Cat. No.: B3020797
CAS No.: 100033-58-7
M. Wt: 126.203
InChI Key: ANZXBMPSDRAZTQ-KRXBUXKQSA-N
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Description

1-Piperidinamine, N-ethylidene- is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.203. It is a useful research compound with a variety of applications in scientific research and industry. This compound is characterized by its piperidine ring structure, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Scientific Research Applications

1-Piperidinamine, N-ethylidene- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of enzyme inhibitors and receptor agonists, contributing to the understanding of biological pathways and mechanisms.

    Medicine: Derivatives of 1-Piperidinamine, N-ethylidene- have shown potential as motilin receptor agonists, which can enhance gastrointestinal motility and treat related disorders.

    Industry: It is employed in the development of corrosion inhibitors for mild steel, improving material durability and longevity.

Preparation Methods

The synthesis of 1-Piperidinamine, N-ethylidene- typically involves the reaction of piperidine with ethylamine under specific conditions. One common method is the condensation reaction between piperidine and ethylamine, which forms the N-ethylidene derivative. This reaction can be carried out in the presence of a catalyst such as palladium or nickel to enhance the reaction rate and yield .

Industrial production methods for 1-Piperidinamine, N-ethylidene- often involve continuous-flow processes to ensure efficient and scalable synthesis. These methods utilize fixed-bed reactors packed with catalysts to facilitate the reaction between the starting materials .

Chemical Reactions Analysis

1-Piperidinamine, N-ethylidene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert 1-Piperidinamine, N-ethylidene- to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethylidene group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces primary amines.

Comparison with Similar Compounds

1-Piperidinamine, N-ethylidene- can be compared with other similar compounds such as:

    Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used as a precursor in organic synthesis.

    N-Aminopiperidine: Another derivative of piperidine, used in the synthesis of pharmaceuticals and agrochemicals.

    Piperine: An alkaloid found in black pepper, known for its ability to enhance the bioavailability of drugs and its potential anticancer properties.

The uniqueness of 1-Piperidinamine, N-ethylidene- lies in its specific structure and functional group, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

(E)-N-piperidin-1-ylethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-8-9-6-4-3-5-7-9/h2H,3-7H2,1H3/b8-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZXBMPSDRAZTQ-KRXBUXKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100033-58-7
Record name (1E)-N-(piperidin-1-yl)ethan-1-imine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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